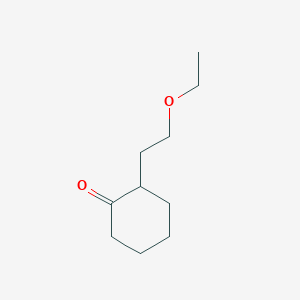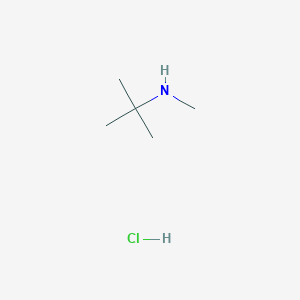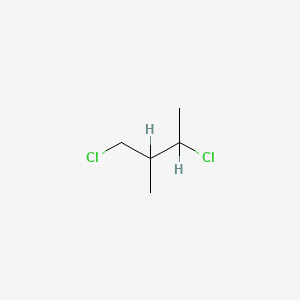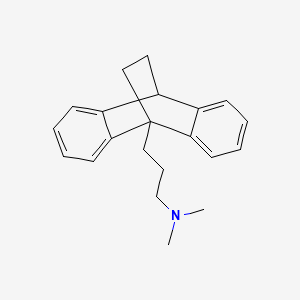
Cyclohexanone, 2-(2-ethoxyethyl)-
Übersicht
Beschreibung
Cyclohexanone, 2-(2-ethoxyethyl)- is a chemical compound belonging to the family of ketones. It is commonly used in scientific research as both a solvent and a reagent in organic synthesis. Its molecular formula is C10H18O2, and it has a molecular weight of 170.25 g/mol . This compound is known for its unique structure, which consists of a cyclohexanone ring with an ethoxyethyl group attached at the 2-position.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 2-(2-ethoxyethyl)- finds extensive use in scientific research across various fields:
Biology: The compound is used in studies involving molecular interactions and solvent behavior.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polyamides and other industrial chemicals.
Wirkmechanismus
The precise mechanism of action for this compound depends on its specific application. For example, in hydrogenation reactions, it acts as a catalyst for the conversion of phenol to cyclohexanone.
Zukünftige Richtungen
- Spectroscopic Studies : Further understanding its structural and electronic properties through spectroscopic techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(2-ethoxyethyl)- involves specific routes and methods. One common method includes the addition reaction of di-tert-butyl peroxide, vinyl acetate, and cyclohexanone . The reaction is carried out under reflux conditions, and the product is obtained by distillation under reduced pressure. Another method involves the oxidation of cyclohexanol to cyclohexanone using sodium dichromate and sulfuric acid .
Industrial Production Methods
In industrial settings, the production of Cyclohexanone, 2-(2-ethoxyethyl)- typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 2-(2-ethoxyethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used for oxidation reactions.
Reduction: Hydrogen gas and a suitable catalyst, such as palladium on carbon, are used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simpler ketone with a similar cyclohexanone ring structure.
2-(2-Methoxyethyl)cyclohexanone: A compound with a methoxyethyl group instead of an ethoxyethyl group.
2-(2-Propoxyethyl)cyclohexanone: A compound with a propoxyethyl group.
Uniqueness
Cyclohexanone, 2-(2-ethoxyethyl)- is unique due to its specific ethoxyethyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and industrial processes.
Eigenschaften
IUPAC Name |
2-(2-ethoxyethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-12-8-7-9-5-3-4-6-10(9)11/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBXRUAVUOUIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452063 | |
| Record name | Cyclohexanone, 2-(2-ethoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3884-52-4 | |
| Record name | Cyclohexanone, 2-(2-ethoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B3060988.png)





![2-[1-Phenyl-meth-(E)-ylidene]-succinic acid diethyl ester](/img/structure/B3060999.png)
![diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B3061000.png)
![2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine](/img/structure/B3061001.png)


![10-Bromo-10,11-dihydro-5h-dibenzo[a,d][7]annulen-5-one](/img/structure/B3061005.png)

